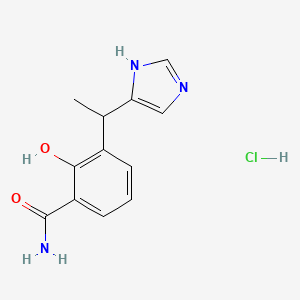![molecular formula C30H35N3O10 B14275696 N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine CAS No. 138425-01-1](/img/structure/B14275696.png)
N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine is a complex organic compound with potential applications in various scientific fields. This compound features a glycine backbone substituted with benzyloxy and dioxomorpholinyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine typically involves multi-step organic reactions. The initial step often includes the protection of glycine’s amine group, followed by the introduction of benzyloxy and dioxomorpholinyl groups through nucleophilic substitution reactions. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the dioxomorpholinyl groups can yield hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.
科学的研究の応用
N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine involves its interaction with specific molecular targets. The benzyloxy and dioxomorpholinyl groups can form hydrogen bonds and hydrophobic interactions with proteins, altering their function. This compound may also inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
特性
CAS番号 |
138425-01-1 |
|---|---|
分子式 |
C30H35N3O10 |
分子量 |
597.6 g/mol |
IUPAC名 |
2-[bis[2-(2,6-dioxomorpholin-4-yl)-3-phenylmethoxypropyl]amino]acetic acid |
InChI |
InChI=1S/C30H35N3O10/c34-26(35)13-31(11-24(32-14-27(36)42-28(37)15-32)20-40-18-22-7-3-1-4-8-22)12-25(33-16-29(38)43-30(39)17-33)21-41-19-23-9-5-2-6-10-23/h1-10,24-25H,11-21H2,(H,34,35) |
InChIキー |
ISTVAGKGKUOGOC-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)OC(=O)CN1C(CN(CC(COCC2=CC=CC=C2)N3CC(=O)OC(=O)C3)CC(=O)O)COCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


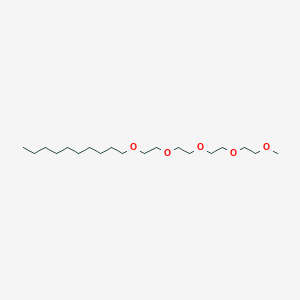
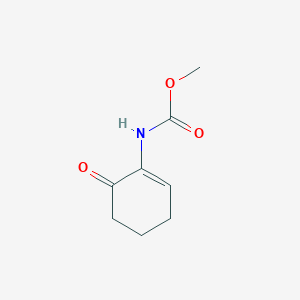

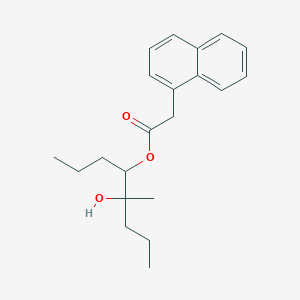
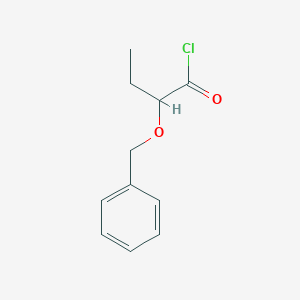
![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
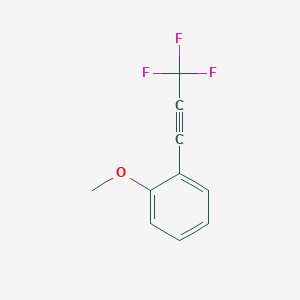
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
